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Introduction

AZD3458 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the
phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Ky).[1] The PI3K
family of lipid kinases are crucial regulators of numerous cellular processes, including cell
growth, proliferation, survival, and migration.[2] The PI3Ky isoform, in particular, is
predominantly expressed in hematopoietic cells and plays a key role in regulating immune
responses.[2][3] Its involvement in modulating the tumor microenvironment (TME) has made it
a promising target in immuno-oncology.[2][4] This document provides a detailed technical
overview of the target selectivity profile of AZD3458, including its biochemical and cellular
activity, the signaling pathway it modulates, and the experimental protocols used for its
characterization.

Data Presentation: Target Selectivity and Potency

The selectivity of AZD3458 has been quantified through various biochemical and cellular
assays. The following tables summarize the inhibitory activity of AZD3458 against Class | PI3K
isoforms and other related kinases.

Table 1: Biochemical Enzyme Inhibition Profile of
AZD3458
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This table presents the half-maximal inhibitory concentration (ICso) and the negative logarithm
of the ICso (pICso) of AZD3458 against isolated PI3K enzymes. The data highlights the
remarkable selectivity for the y isoform over the a, 3, and & isoforms.

Target ICs0 pICso Reference
PI3Ky 7.9nM 9.1 [1][2][5]
PI3Ka 7.9 uM 5.1 [1][2][5]
PI3Kp <30 uM <4.5 [1][2][5]
PI3KS 0.3 uM 6.5 [1][2][5]
PI3KC2B 7.5 [5]
PI3KC2y 5.5 [5]

PI3KC3 5.1 [5]
PI3KC2a <5 [5]

Note: Some sources report values in molar concentrations while others use pICso. The data

has been consolidated for comparison. A lower ICso and a higher plCso indicate greater

potency.

Table 2: Cellular Activity Profile of AZD3458

This table outlines the potency of AZD3458 in cell-based assays, demonstrating its ability to

inhibit PI3Ky signaling and downstream functional responses in a cellular context.
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Cellular Activity Cell Type

ICso

Reference

Akt Phosphorylation
(S308/5473)

General

8 nM

[1](2]

Akt Phosphorylation

Human Macrophages
(S308/5473)

32 nM (free I1Cso)

[2](3]

Human Neutrophil ]
o Primary Cells
Activation

50 nM

[1]

Mouse CD11b

o Primary Cells
Activation

30 nM (free ICso)

[2](3]

PI3Kd Inhibition

1uM 2
(cellular) H 2l
PI3Ka Inhibition

<30 uM [1]
(cellular)
PI3K[ Inhibition

<30 uM [1]

(cellular)

Signaling Pathway and Mechanism of Action

AZD3458 exerts its effect by inhibiting the catalytic activity of PI3Ky. This kinase, upon

activation by G-protein-coupled receptors (GPCRSs), phosphorylates phosphatidylinositol-4,5-

bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as

a second messenger, recruiting and activating downstream effectors such as Akt (also known
as Protein Kinase B). The inhibition of PI3Ky by AZD3458 blocks this cascade, leading to
reduced Akt phosphorylation and subsequent modulation of immune cell functions, particularly

in macrophages and neutrophils.[1][2]

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd3458.html
https://www.researchgate.net/publication/335054345_Abstract_100_Novel_selective_PI3Kg_inhibitor_AZD3458_promotes_anti-tumor_immune_responses_and_reverts_resistance_to_immunotherapy_in_checkpoint_blockade_refractory_preclinical_models
https://www.researchgate.net/publication/335054345_Abstract_100_Novel_selective_PI3Kg_inhibitor_AZD3458_promotes_anti-tumor_immune_responses_and_reverts_resistance_to_immunotherapy_in_checkpoint_blockade_refractory_preclinical_models
https://aacrjournals.org/cancerres/article/79/13_Supplement/100/633272/Abstract-100-Novel-selective-PI3K-inhibitor
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd3458.html
https://www.researchgate.net/publication/335054345_Abstract_100_Novel_selective_PI3Kg_inhibitor_AZD3458_promotes_anti-tumor_immune_responses_and_reverts_resistance_to_immunotherapy_in_checkpoint_blockade_refractory_preclinical_models
https://aacrjournals.org/cancerres/article/79/13_Supplement/100/633272/Abstract-100-Novel-selective-PI3K-inhibitor
https://www.researchgate.net/publication/335054345_Abstract_100_Novel_selective_PI3Kg_inhibitor_AZD3458_promotes_anti-tumor_immune_responses_and_reverts_resistance_to_immunotherapy_in_checkpoint_blockade_refractory_preclinical_models
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd3458.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd3458.html
https://www.benchchem.com/product/b1460639?utm_src=pdf-body
https://www.benchchem.com/product/b1460639?utm_src=pdf-body
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd3458.html
https://www.researchgate.net/publication/335054345_Abstract_100_Novel_selective_PI3Kg_inhibitor_AZD3458_promotes_anti-tumor_immune_responses_and_reverts_resistance_to_immunotherapy_in_checkpoint_blockade_refractory_preclinical_models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

GPCR Activation

IActivates

o

PIP2 PIP3

Recruits &
Activates

p-Akt (Active)

Immune Cell Functions
(e.g., Macrophage Activation)

Click to download full resolution via product page
AZD3458 inhibits the PI3Ky signaling cascade.

Experimental Protocols
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While specific, detailed internal protocols for AZD3458 are proprietary, the methodologies
employed are standard in kinase drug discovery. Below are generalized protocols
representative of those used to generate the selectivity data.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely
proportional to the kinase inhibitor's activity.

e Reaction Setup: A reaction mixture is prepared in a 96-well plate containing the purified
PI3Ky enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of AZD3458.

o Kinase Reaction: The reaction is initiated by adding ATP and incubated for a set period (e.g.,
60 minutes) at room temperature to allow for the enzymatic conversion of ATP to ADP.[6]

o Termination and ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase
reaction and deplete the remaining ATP.[6]

e Luminescence Signal Generation: A Kinase Detection Reagent is added to convert ADP to
ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.

o Data Acquisition: The luminescence is measured using a plate reader. The signal intensity
correlates with the amount of ADP produced and thus the kinase activity.

e |Cso Calculation: The data is plotted as kinase activity versus inhibitor concentration, and the
ICso value is determined using a non-linear regression curve fit.

Cellular p-Akt Inhibition Assay (Western Blot or ELISA-
based)

This assay measures the phosphorylation of Akt at key residues (e.g., Ser473) in whole cells to
determine the inhibitor's cellular potency.

¢ Cell Culture and Treatment: A relevant cell line (e.g., human macrophages) is cultured and
then treated with a range of AZD3458 concentrations for a predetermined time.[2][3]
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Cell Stimulation: Cells are stimulated with an appropriate agonist (e.g., a chemokine) to
activate the PI13Ky pathway.

Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase
inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a
standard method like a BCA assay to ensure equal loading.

Detection (ELISA Method): For an ELISA-based assay, lysates are added to a microplate
pre-coated with a capture antibody for total Akt or phospho-Akt. A detection antibody
conjugated to a reporter (e.g., HRP or SULFO-TAG™) is then added.[7] The signal is
measured, and the ratio of phospho-Akt to total Akt is calculated.

Detection (Western Blot Method): For Western blotting, equal amounts of protein are
separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies
specific for phospho-Akt (Ser473) and total Akt. Secondary antibodies conjugated to HRP
are used for chemiluminescent detection.

Data Analysis: The band intensities are quantified, and the ratio of p-Akt to total Akt is
calculated. The results are plotted against the inhibitor concentration to determine the
cellular 1Cso.

Flow Cytometry for Macrophage Polarization Markers

Flow cytometry is used to analyze the expression of cell surface markers on immune cells,
providing insights into the functional effects of the inhibitor. For instance, it can measure the
impact of AZD3458 on macrophage polarization by quantifying markers like CD206 (an M2-
like, immunosuppressive marker).[2][3]

o Cell Preparation: Tumor-associated macrophages or in vitro polarized macrophages are
harvested and prepared as a single-cell suspension.

» Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies
against specific cell surface markers (e.g., F4/80 for macrophages, CD206 for M2-like
phenotype).
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« Data Acquisition: The stained cells are analyzed on a flow cytometer, where thousands of
cells are passed through a laser, and the fluorescence of each cell is measured.

+ Data Analysis: The data is analyzed using specialized software to quantify the percentage of
cells expressing specific markers (e.g., the percentage of F4/80+ cells that are also
CD206+), comparing vehicle-treated to AZD3458-treated groups.[3]

Biochemical Screening

Enzymatic Kinase Assay
(e.g., PI3KYy, a, B3, 8)

Determine ICso
(Potency & Selectivity)

Cellular Targef Engagement

p-Akt Cellular Assay
(Macrophages, Neutrophils)

Determine Cellular ICso
(Confirm On-Target Effect)

Functional Cellular Response

Flow Cytometry
(Immune Cell Markers, e.g., CD206)

Assess Functional Impact
(e.g., Macrophage Modulation)
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General workflow for kinase inhibitor profiling.

Conclusion

The comprehensive data available for AZD3458 demonstrates that it is a highly potent and
selective inhibitor of PI3Ky. Its impressive selectivity at both the biochemical and cellular levels
against other Class | PI3K isoforms minimizes the potential for off-target effects related to the
inhibition of PI3Ka, (3, and &, which are implicated in broader cellular processes. This precise
targeting of PI3Ky allows for the specific modulation of the immune system, particularly within
the tumor microenvironment, underpinning its therapeutic potential as an immuno-oncology
agent. The methodologies used to characterize AZD3458 are robust and standard within the
field, providing a high degree of confidence in its selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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